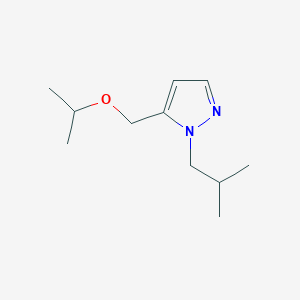
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole (also known as IPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPP is a pyrazole derivative that is used in the synthesis of other organic compounds.
科学的研究の応用
IPP has been found to have various scientific research applications, including as a ligand in metal-organic frameworks (MOFs) and as a building block in the synthesis of other organic compounds. MOFs are materials that have a high surface area and can be used for gas storage, separation, and catalysis. IPP has been used to synthesize MOFs with improved gas adsorption properties. IPP has also been used as a building block in the synthesis of other organic compounds, such as pyrazole-containing dyes and pharmaceuticals.
作用機序
The mechanism of action of IPP is not well understood. However, it is believed that IPP may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. IPP has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
IPP has been found to have anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. IPP has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, in macrophages and other immune cells. IPP has also been found to reduce oxidative stress and protect against oxidative damage in various cell types.
実験室実験の利点と制限
One of the main advantages of IPP is its ease of synthesis, which makes it readily available for laboratory experiments. IPP is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of IPP is its low solubility in water, which can make it challenging to work with in aqueous systems. Additionally, the mechanism of action of IPP is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on IPP. One area of interest is the development of new synthetic methods for IPP and its derivatives, which could lead to the discovery of new materials with improved properties. Another area of interest is the elucidation of the mechanism of action of IPP, which could provide insights into its anti-inflammatory and antioxidant effects. Additionally, further studies are needed to evaluate the potential applications of IPP in various fields, such as catalysis, gas storage, and drug development.
Conclusion:
IPP is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IPP can be synthesized through a relatively straightforward method and has been found to have anti-inflammatory and antioxidant effects. Further research is needed to fully understand the mechanism of action of IPP and its potential applications in various fields.
合成法
IPP can be synthesized through a one-pot reaction of 1,3-dimethyl-2-nitrobenzene and ethyl acetoacetate in the presence of sodium ethoxide. The reaction yields an intermediate compound, which is then treated with isobutyl bromide and sodium hydride to obtain IPP. The synthesis of IPP is relatively straightforward and can be carried out using standard laboratory equipment.
特性
IUPAC Name |
1-(2-methylpropyl)-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)7-13-11(5-6-12-13)8-14-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCNKTGNKPDQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

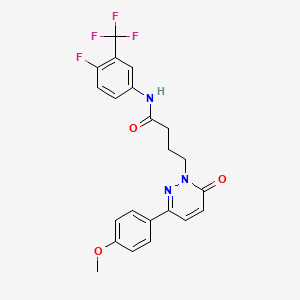
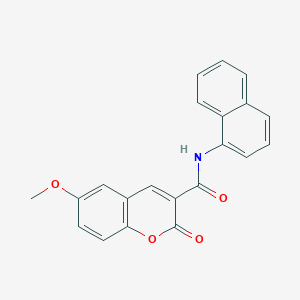
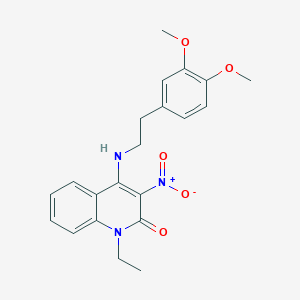
![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)
![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)
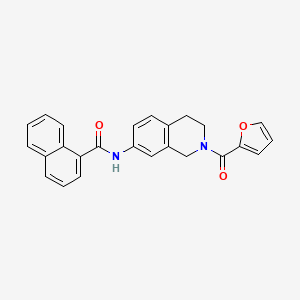
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)
![N-(4-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3008829.png)
